1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol

Catalog No.
S13398670
CAS No.
78186-50-2
M.F
C21H21NO2
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)pro...

CAS Number

78186-50-2

Product Name

1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol

IUPAC Name

3-(furan-2-ylmethylideneamino)-2-methyl-1,1-diphenylpropan-1-ol

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H21NO2/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,23H,15H2,1H3

InChI Key

PLDZGJXWHJQSAN-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol is a complex organic compound characterized by its unique structure, which features a propanol backbone substituted with two phenyl groups and a 2-furylmethyleneamino group. Its molecular formula is C18H19N1O1C_{18}H_{19}N_{1}O_{1}, and it has a molecular weight of approximately 281.35 g/mol. The compound's structure can be visualized as having a central propanol unit with various substituents that contribute to its chemical properties and potential biological activities.

The chemical reactivity of 1,1-diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol primarily involves nucleophilic substitutions and potential condensation reactions due to the presence of the amino group and the furan moiety. The amino group can participate in reactions typical of amines, such as acylation or alkylation. Furthermore, the furan ring can undergo electrophilic substitutions or participate in Diels-Alder reactions, making this compound versatile in synthetic organic chemistry.

The synthesis of 1,1-diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol can be approached through several methods:

  • Condensation Reactions: The compound can be synthesized via a condensation reaction between an appropriate aldehyde (such as furfural) and an amine derivative of diphenylpropanol.
  • Grignard Reactions: A Grignard reagent derived from diphenylmethanol could react with suitable carbonyl compounds to introduce the furan moiety.
  • Reduction Reactions: The final product may also be obtained through reduction processes involving ketones or aldehydes that lead to alcohol formation.

These methods highlight the compound's synthetic flexibility, allowing for variations in substituents and functional groups.

1,1-Diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol could find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound's properties could be explored for use in polymers or other materials requiring specific mechanical or thermal characteristics.

Interaction studies involving 1,1-diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol are essential to understand its pharmacodynamics and pharmacokinetics. Research could focus on:

  • Drug Interactions: Evaluating how this compound interacts with other therapeutic agents.
  • Receptor Binding Studies: Investigating its affinity for various biological receptors could elucidate its mechanism of action.

Such studies are crucial for assessing safety profiles and therapeutic efficacy.

Several compounds share structural similarities with 1,1-diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1,1-DiphenylpropanolTwo phenyl groups attached to a propanol unitSimple alcohol structure without furan substitution
2-Methyl-3-biphenylmethanolBiphenyl structure with methyl substitutionLacks furan moiety; different reactivity profile
FurfuralFuran ring with aldehyde functionalityContains furan but lacks the propanol backbone
PropranololPhenolic structure with β-blocking activityKnown for cardiovascular effects; lacks furan

The uniqueness of 1,1-diphenyl-2-methyl-3-(2-furylmethyleneamino)propanol lies in its combination of both furan and diphenyl structures along with an amino group, which may confer distinct chemical reactivity and biological activity compared to these similar compounds. Further research into this compound could reveal novel applications and therapeutic potentials that leverage its unique structural features.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

319.157228913 g/mol

Monoisotopic Mass

319.157228913 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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